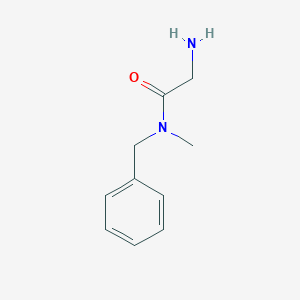

2-amino-N-benzyl-N-methylacetamide

説明

Contextualization within Amide Chemistry and N-Benzyl Amine Derivatives

2-amino-N-benzyl-N-methylacetamide is a member of the amide family, a class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. The presence of the N-benzyl and N-methyl groups on the amide nitrogen categorizes it as a tertiary amide. This structural feature is significant as the N-benzyl group can influence the molecule's properties, including its reactivity and biological interactions. The primary amino group at the alpha-position further adds to its chemical versatility, providing a site for a variety of chemical modifications.

The N-benzyl group is a common motif in medicinal chemistry, often introduced to enhance the therapeutic properties of a drug candidate. Amides, in general, are fundamental to biochemistry, as they form the peptide bonds that link amino acids in proteins.

Significance as a Foundational Chemical Scaffold and Synthetic Intermediate

The true value of 2-amino-N-benzyl-N-methylacetamide in the scientific community lies in its role as a versatile building block for the synthesis of more elaborate molecules. Its structure contains multiple reactive sites that can be selectively modified, allowing chemists to construct a diverse array of derivatives.

A general synthetic approach to a related compound, 2-Amino-N-{[benzyl(methyl)carbamoyl]methyl}acetamide, involves the reaction of benzylamine (B48309) with methyl isocyanate, followed by the addition of glycine (B1666218). This suggests that the core structure of N-benzyl-N-methylamine can be readily functionalized to produce compounds like 2-amino-N-benzyl-N-methylacetamide. The primary amino group can undergo various reactions, such as acylation, alkylation, and Schiff base formation, to introduce new functional groups and build molecular complexity.

The stability of the amide bond, coupled with the reactivity of the primary amine, makes this compound an ideal starting point for creating libraries of compounds for high-throughput screening in drug discovery programs.

Overview of Research Trajectories Involving 2-amino-N-benzyl-N-methylacetamide and its Structural Analogs

Research involving 2-amino-N-benzyl-N-methylacetamide and its structural analogs has primarily focused on their potential applications in medicinal chemistry. The core N-benzylacetamide scaffold has been identified as a key pharmacophore in various biologically active compounds.

One significant area of investigation is the development of anticonvulsant agents. A study on α-substituted acetamido-N-benzylacetamides revealed that certain derivatives exhibit potent anticonvulsant activity. For instance, the compound 2-acetamido-2-((3-aminophenyl)amino)-N-benzyl-N-methylacetamide showed a high binding affinity for the GABA-A receptor, a key target in the treatment of epilepsy. researchgate.net This research highlights the potential of modifying the 2-amino-N-benzyl-N-methylacetamide scaffold to design novel central nervous system therapeutics.

Furthermore, derivatives of N-benzyl amides have been explored for their anticancer and antimicrobial properties. The introduction of different substituents on the benzyl (B1604629) ring and the acetamide (B32628) moiety can lead to compounds with a wide range of biological activities. nih.gov For example, N-benzyl-2-(4-bromo-3-methylphenoxy)-N-methylacetamide has been investigated as a potential lead compound for developing new drugs targeting cancer and inflammation. ontosight.ai

The following table summarizes the key research areas and findings related to 2-amino-N-benzyl-N-methylacetamide and its analogs:

| Research Area | Key Findings | Structural Analog Example | Reference |

| Anticonvulsant Activity | Derivatives show high binding affinity to GABA-A receptors, suggesting potential for epilepsy treatment. | 2-acetamido-2-((3-aminophenyl)amino)-N-benzyl-N-methylacetamide | researchgate.net |

| Anticancer and Anti-inflammatory Activity | The N-benzylacetamide scaffold is a promising starting point for the development of new anticancer and anti-inflammatory drugs. | N-benzyl-2-(4-bromo-3-methylphenoxy)-N-methylacetamide | ontosight.ai |

| Antimicrobial Activity | N-benzyl amide derivatives have shown potential as antimicrobial agents. | Salinomycin N-benzyl amides | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

2-amino-N-benzyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12(10(13)7-11)8-9-5-3-2-4-6-9/h2-6H,7-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWIKWIQIRVSIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino N Benzyl N Methylacetamide

Classical Laboratory-Scale Synthetic Approaches

The traditional synthesis of 2-amino-N-benzyl-N-methylacetamide in a laboratory setting typically follows a linear sequence, building the molecule step-by-step. This approach allows for the isolation and purification of key intermediates, ensuring the quality of the final product.

Reductive Amination Pathways for N-Methyl-benzylamine Moiety Formation

The formation of the N-methyl-benzylamine backbone is a critical initial step. Reductive amination is a highly effective and widely used method for this transformation. pearson.commasterorganicchemistry.com This reaction involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

For the synthesis of N-methylbenzylamine, two primary reductive amination pathways are feasible:

Pathway A: Reaction of benzaldehyde (B42025) with methylamine (B109427).

Pathway B: Reaction of formaldehyde (B43269) with benzylamine (B48309).

Both pathways converge to the same product, N-methylbenzylamine. The choice between them often depends on the availability and cost of the starting materials. A common laboratory procedure involves the reaction of benzaldehyde with methylamine in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com The latter is often preferred for its selectivity in reducing the imine in the presence of the aldehyde. masterorganicchemistry.com

Table 1: Comparison of Reductive Amination Pathways for N-Methylbenzylamine Synthesis

| Pathway | Aldehyde/Ketone | Amine | Typical Reducing Agents | Notes |

| A | Benzaldehyde | Methylamine | NaBH₄, NaBH₃CN, H₂/Catalyst | A widely used and efficient method. |

| B | Formaldehyde | Benzylamine | NaBH₄, NaBH₃CN, H₂/Catalyst | An alternative route, choice may depend on reagent availability. |

Amidation and Acetylation Reactions for Amide Bond Formation

Once N-methylbenzylamine is obtained, the next step is the formation of the amide bond. This is typically achieved through acylation with a suitable acetylating agent. To introduce the two-carbon backbone that will ultimately bear the terminal amino group, a haloacetyl halide, most commonly 2-chloroacetyl chloride, is used.

The reaction involves the nucleophilic attack of the secondary amine (N-methylbenzylamine) on the electrophilic carbonyl carbon of 2-chloroacetyl chloride. This results in the formation of the intermediate, 2-chloro-N-benzyl-N-methylacetamide. chemicalbook.com The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Table 2: Reagents for Amide Bond Formation

| Amine | Acetylating Agent | Product | Typical Base |

| N-Methylbenzylamine | 2-Chloroacetyl chloride | 2-Chloro-N-benzyl-N-methylacetamide | Triethylamine, Pyridine |

Amination Strategies for Introducing the Terminal Amino Group

The final step in this classical synthesis is the introduction of the terminal amino group by displacing the chlorine atom in 2-chloro-N-benzyl-N-methylacetamide. This is a nucleophilic substitution reaction. A variety of aminating agents can be employed, with ammonia (B1221849) being the most direct choice to install the primary amino group.

The reaction of 2-chloro-N-benzyl-N-methylacetamide with ammonia (often used in the form of aqueous or alcoholic ammonia) yields 2-amino-N-benzyl-N-methylacetamide. Other nitrogen nucleophiles, such as potassium phthalimide (B116566) followed by hydrazinolysis (the Gabriel synthesis), can also be used to avoid potential over-alkylation, although this adds extra steps to the synthesis.

Multi-Step Synthesis Schemes and Intermediate Derivatization

Scheme 1: Classical Synthesis of 2-amino-N-benzyl-N-methylacetamide

Reductive Amination: Benzaldehyde + Methylamine → N-Methylbenzylamine

Amidation: N-Methylbenzylamine + 2-Chloroacetyl chloride → 2-Chloro-N-benzyl-N-methylacetamide

Amination: 2-Chloro-N-benzyl-N-methylacetamide + Ammonia → 2-amino-N-benzyl-N-methylacetamide

Each intermediate in this sequence can be isolated and purified, or the synthesis can be performed as a "one-pot" procedure, although this can make purification of the final product more challenging. Derivatization of the intermediates is also possible. For instance, other haloacetyl halides (e.g., 2-bromoacetyl bromide) could be used in the amidation step, potentially altering reactivity in the subsequent amination step.

Advanced Synthetic Techniques and Considerations

Modern synthetic chemistry offers more sophisticated approaches to the synthesis of molecules like 2-amino-N-benzyl-N-methylacetamide, often focusing on efficiency, automation, and purity.

Solid-Phase Synthesis Applications and Purity Optimization

The structure of 2-amino-N-benzyl-N-methylacetamide is analogous to that of a peptoid or N-substituted glycine (B1666218) oligomer. This makes it amenable to solid-phase synthesis (SPS) techniques. nih.govresearchgate.netnih.gov SPS offers several advantages over traditional solution-phase chemistry, including the simplification of purification, the ability to use excess reagents to drive reactions to completion, and the potential for automation. pacific.edu

In a solid-phase approach, a suitable resin, such as a Rink amide resin, serves as the solid support. nih.govpacific.edu The synthesis would proceed in a stepwise manner:

The resin is first acylated with a protected amino acid, in this case, a protected glycine derivative.

The protecting group is removed, and the exposed amine is then subjected to reductive amination with benzaldehyde and a methylating agent, or directly with N-methylbenzylamine if a different synthetic strategy is employed.

Finally, the completed molecule is cleaved from the resin.

Purity optimization in solid-phase synthesis is achieved through repeated washing steps between each chemical transformation, which removes excess reagents and byproducts. Final purification is typically accomplished by techniques such as high-performance liquid chromatography (HPLC).

Table 3: Comparison of Synthetic Approaches

| Feature | Classical Laboratory-Scale Synthesis | Solid-Phase Synthesis |

| Methodology | Stepwise in solution, with intermediate isolation. | Stepwise on a solid support. |

| Purification | Typically involves extraction, crystallization, and column chromatography at each step. | Simplified purification through washing; final cleavage and HPLC. |

| Efficiency | Can be time-consuming and labor-intensive. | Generally faster and amenable to automation. |

| Scalability | Readily scalable for laboratory quantities. | Can be adapted for various scales, including library synthesis. |

Enantioselective Synthesis Methods (e.g., using immobilized lipase)

The presence of a stereocenter at the α-carbon of the acetamide (B32628) moiety in 2-amino-N-benzyl-N-methylacetamide makes its enantioselective synthesis a critical aspect for applications where specific stereoisomers are required. One of the prominent methods for achieving such selectivity is through enzyme-catalyzed kinetic resolution, particularly using immobilized lipases.

Lipases are versatile biocatalysts known for their ability to catalyze a wide range of reactions with high enantioselectivity under mild conditions. In the context of producing enantiomerically pure amino amides, lipases can be employed in the kinetic resolution of a racemic mixture. This process involves the selective acylation or deacylation of one enantiomer, leaving the other unreacted and thus allowing for their separation. For instance, lipases such as Candida antarctica lipase (B570770) B (CALB) have been effectively used in the resolution of various amino alcohols and amides. acs.orgbath.ac.uk

A plausible strategy for the enantioselective synthesis of 2-amino-N-benzyl-N-methylacetamide would involve the lipase-catalyzed kinetic resolution of a suitable precursor. For example, a racemic mixture of a related amino alcohol could be resolved through lipase-catalyzed acylation. The separated enantiomerically pure amino alcohol could then be converted to the target compound through subsequent chemical steps, preserving the stereochemical integrity. The choice of solvent, acylating agent, and the specific lipase are crucial parameters that influence the efficiency and enantioselectivity of the resolution. mdpi.compsu.eduubbcluj.ro

Another approach involves the use of chiral auxiliaries. For example, the conjugate addition of a chiral lithium amide, such as lithium (R)-N-benzyl-N-α-methylbenzylamide, to an α,β-unsaturated ester can produce β-amino esters with high diastereoselectivity. researchgate.netorgsyn.orgbeilstein-journals.org While this method is typically used for β-amino acid derivatives, similar principles of asymmetric induction could be adapted for the synthesis of α-amino amide precursors.

Table 1: Examples of Enantioselective Syntheses of Chiral Amines and Amides Using Lipases

| Biocatalyst | Substrate | Reaction Type | Key Findings | Reference |

| Pseudomonas cepacia Lipase | Racemic amine precursor for Ivabradine | Kinetic Resolution | Achieved 99% enantiomeric excess (ee) of the desired amine. | mdpi.com |

| Lipase PS (Pseudomonas cepacia) | Diacylated 2-amino-1-phenylethanol | Deacylation | Resulted in enantiomers with e.e. of approximately 100%. | psu.edu |

| Mucor miehei Lipase | Racemic ibuprofen (B1674241) octyl ester | Parallel Kinetic Resolution | Produced (S)-ibuprofen ethyl ester with 86% ee and (R)-ibuprofen with 99% ee. | ubbcluj.ro |

| Candida antarctica Lipase B (CALB) | 5-Hydroxymethylfurfurylamine | Acylation | Quantitative conversion to the corresponding acetamide. | acs.org |

Industrial-Scale Production Methodologies

The transition from laboratory-scale synthesis to industrial production of 2-amino-N-benzyl-N-methylacetamide requires methodologies that are not only efficient and high-yielding but also scalable, safe, and cost-effective.

Continuous Flow Reactor System Implementation

Continuous flow chemistry has emerged as a powerful technology for the industrial production of fine chemicals and pharmaceuticals. The implementation of continuous flow reactor systems for the synthesis of 2-amino-N-benzyl-N-methylacetamide offers several advantages over traditional batch processing. These include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety due to smaller reaction volumes, and the potential for higher yields and purity. smolecule.comsmolecule.comevitachem.comresearchgate.net

For the synthesis of 2-amino-N-benzyl-N-methylacetamide, a multi-step reaction sequence could be designed to run in a continuous flow setup. For example, the initial amidation reaction followed by subsequent functional group manipulations could be performed in sequential reactor modules without the need for isolating intermediates. This telescoping of reactions can significantly reduce processing time and waste generation.

Optimization of Reaction Conditions for Scalability and Yield

The successful scale-up of the synthesis of 2-amino-N-benzyl-N-methylacetamide hinges on the thorough optimization of reaction conditions. This involves a systematic study of various parameters to maximize yield and minimize the formation of impurities. Key parameters to consider include:

Solvent: The choice of solvent can significantly impact reaction rates, solubility of reagents and products, and ease of product isolation.

Temperature: Optimizing the reaction temperature is crucial for controlling reaction kinetics and selectivity.

Concentration: The concentration of reactants can influence the reaction rate and the formation of byproducts.

Catalyst: If a catalyst is used, its loading, activity, and stability under the reaction conditions need to be optimized.

Stoichiometry: The molar ratio of reactants should be carefully controlled to ensure complete conversion of the limiting reagent and to minimize waste.

A patent for the preparation of a related compound, (R)-2-acetamido-N-benzyl-3-methoxypropionamide, highlights the importance of controlling parameters such as the choice of solvent and the temperature during the addition of reagents to achieve a high yield and purity of the desired product. google.com Such optimization studies are essential for developing a robust and economically viable industrial process.

Chemical Reactivity and Transformation Studies of 2-amino-N-benzyl-N-methylacetamide

The chemical reactivity of 2-amino-N-benzyl-N-methylacetamide is primarily dictated by its functional groups: the primary amino group, the tertiary amide, and the N-benzyl group.

Oxidation Reactions and Product Characterization

The N-benzyl group in 2-amino-N-benzyl-N-methylacetamide is susceptible to oxidation. Oxidative debenzylation of N-benzyl amides can be achieved under mild conditions using reagents like alkali metal bromides in the presence of an oxidant, leading to the formation of the corresponding secondary amide. organic-chemistry.org Another method involves a visible-light-driven photoredox-catalyzed oxidative C-N cleavage of N,N-dibenzylanilines, which could potentially be adapted for the selective debenzylation of the target molecule. organic-chemistry.org

The primary amino group can also undergo oxidation. Depending on the oxidizing agent and reaction conditions, it could be converted to various functional groups. For instance, oxidation of benzylamines using salicylic (B10762653) acid derivatives as organocatalysts under an oxygen atmosphere can lead to the formation of imines. acs.org

Reduction Reactions and Amine/Amide Formation

The amide functionality in 2-amino-N-benzyl-N-methylacetamide can be reduced to the corresponding amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation, which would yield a diamine. researchgate.net

The N-benzyl group can be removed via hydrogenolysis. This is a common deprotection strategy in organic synthesis, typically carried out using hydrogen gas and a palladium catalyst (e.g., Pd/C). This reaction would cleave the C-N bond, yielding N-methyl-2-aminoacetamide and toluene. beilstein-journals.orgorganic-chemistry.org This debenzylation is a key step in many synthetic routes where the benzyl (B1604629) group is used as a protecting group for the amine.

Table 2: Summary of Potential Chemical Transformations of 2-amino-N-benzyl-N-methylacetamide

| Reaction Type | Functional Group | Reagents and Conditions | Potential Product(s) | Reference |

| Oxidative Debenzylation | N-Benzyl Amide | Alkali metal bromide, Oxone | 2-amino-N-methylacetamide | organic-chemistry.org |

| Oxidative C-N Cleavage | N-Benzyl Amide | Visible light, photoredox catalyst | 2-amino-N-methylacetamide | organic-chemistry.org |

| Oxidation | Primary Amino Group | Salicylic acid derivative, O₂ | Imines | acs.org |

| Reduction | Amide | Lithium aluminum hydride (LiAlH₄) | N¹-benzyl-N¹-methylethane-1,2-diamine | researchgate.net |

| Hydrogenolysis | N-Benzyl Group | H₂, Pd/C | N-methyl-2-aminoacetamide | beilstein-journals.orgorganic-chemistry.org |

Nucleophilic Substitution Reactions at Amide Nitrogen and Benzyl Positions

Nucleophilic substitution reactions represent a fundamental and versatile strategy for the synthesis of 2-amino-N-benzyl-N-methylacetamide and its precursors. These reactions can be strategically applied at multiple sites within the target molecule's scaffold, primarily involving the amide nitrogen, the benzylic carbon, and the α-carbon of the acetamide group. The synthesis generally proceeds via two main pathways: the N-alkylation of a pre-formed amide or the acylation of a secondary amine, followed by substitution at the α-carbon to introduce the amino group.

A key intermediate in many synthetic routes is N-benzyl-N-methylacetamide. One effective method for its preparation involves the nucleophilic N-alkylation of a secondary amide using powerful alkylating agents. Research has demonstrated the use of trialkyl phosphates for the N-methylation of N-benzylacetamide. thieme-connect.com This reaction typically requires a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to deprotonate the amide, rendering the nitrogen sufficiently nucleophilic to attack the alkylating agent. thieme-connect.com A study achieved a near-quantitative yield for the synthesis of N-benzyl-N-methylacetamide using this approach. thieme-connect.com

Table 1: N-Alkylation of N-Benzylacetamide using Trimethyl Phosphate

| Reagent 1 | Reagent 2 | Base | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| N-Benzylacetamide | Trimethyl Phosphate | LDA | THF | 75 °C | 24 h | 99% | thieme-connect.com |

Data derived from a study on N-alkylation with trialkyl phosphates. thieme-connect.com

Alternatively, microwave-assisted synthesis offers a rapid and efficient method for the N-alkylation of amides. scispace.com This solvent-free approach often employs a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), in conjunction with solid bases like potassium hydroxide (B78521) and potassium carbonate. scispace.com For instance, the benzylation of benzanilide (B160483) with benzyl chloride under these conditions proceeds to completion in under two minutes, demonstrating the remarkable rate enhancement provided by microwave irradiation. scispace.com This method is applicable for forming the N-benzyl bond by reacting N-methylacetamide with benzyl chloride.

The introduction of the 2-amino group is typically achieved via a nucleophilic substitution reaction on an α-haloacetamide intermediate, such as N-benzyl-N-methyl-2-bromoacetamide or its chloro-analogue. atomfair.comresearchgate.net The bromine-containing derivative is noted as a valuable precursor for such transformations. atomfair.com A common strategy is ammonolysis, where the α-halo group is displaced by ammonia. A process analogous to this involves the reaction of N-benzyl-2-bromo-3-methoxypropionamide with aqueous ammonia under elevated temperature and pressure, which results in the formation of the corresponding 2-amino compound. google.com This highlights a viable pathway for converting N-benzyl-N-methyl-2-haloacetamide into the target molecule.

Table 2: Representative Conditions for Ammonolysis of an α-Bromo Amide

| Starting Material | Nucleophile | Solvent | Pressure | Temperature | Time | Product | Reference |

|---|---|---|---|---|---|---|---|

| N-benzyl-2-bromo-3-methoxypropionamide | Aqueous Ammonia | Water | 4-5 kg | 70-77 °C | 5-30 h | N-benzyl-2-amino-3-methoxypropionamide | google.com |

Conditions are based on the synthesis of a structurally related aminoacetamide. google.com

Kinetic studies on the reactions between N-methyl-α-bromoacetanilides and benzylamines in dimethyl sulfoxide (B87167) (DMSO) further illuminate the mechanism of this key substitution step. researchgate.net The findings suggest a concerted mechanism, where the nucleophile attacks the α-carbon, leading to the displacement of the halide ion. researchgate.net

While direct substitution on the benzylic carbon is less common for the primary assembly of the target molecule, reactions involving the cleavage of the N-benzyl bond are relevant. For example, N-debenzylation can be achieved using trifluoroacetic acid (TFA), which is a key step when the benzyl group is employed as a protecting group for the amide nitrogen. clockss.org

Another synthetic route involves the initial formation of N-methylbenzylamine, which is then reacted with a 2-haloacetamide. google.com In this nucleophilic substitution, the secondary amine displaces the halide on the acetyl group to form the core structure, which can then be aminated in a subsequent step. google.com

Structural and Spectroscopic Characterization in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the molecular characterization of organic compounds. Techniques such as vibrational and nuclear magnetic resonance spectroscopy, along with mass spectrometry, offer non-destructive and highly detailed insights into the molecular framework of 2-amino-N-benzyl-N-methylacetamide.

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2-amino-N-benzyl-N-methylacetamide, the FT-IR spectrum would be expected to display several characteristic absorption bands corresponding to its primary amine, tertiary amide, and aromatic moieties.

The primary amine (-NH₂) group would typically exhibit a pair of medium-intensity peaks in the 3400-3300 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. The strong, sharp absorption band for the tertiary amide carbonyl (C=O) group is one of the most prominent features in the spectrum, expected to appear around 1650 cm⁻¹. Other significant signals include C-H stretching vibrations from the aromatic benzyl (B1604629) group (above 3000 cm⁻¹) and the aliphatic methyl and methylene (B1212753) groups (below 3000 cm⁻¹).

Table 1: Expected FT-IR Characteristic Absorption Bands for 2-amino-N-benzyl-N-methylacetamide

| Wave Number (cm⁻¹) | Functional Group | Vibration Type |

| 3400-3300 | Primary Amine (R-NH₂) | N-H Asymmetric & Symmetric Stretch |

| 3100-3000 | Aromatic Ring | C-H Stretch |

| 2975-2850 | Alkyl Groups (-CH₃, -CH₂) | C-H Stretch |

| ~1650 | Tertiary Amide (R-C=O-NR₂) | C=O Stretch (Amide I) |

| 1600, 1475 | Aromatic Ring | C=C Bending |

| ~1400 | Tertiary Amide | C-N Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By mapping the magnetic environments of ¹H (proton) and ¹³C (carbon) nuclei, NMR provides definitive information on atomic connectivity and stereochemistry.

In the ¹H NMR spectrum of 2-amino-N-benzyl-N-methylacetamide, distinct signals would correspond to each unique proton environment. The five protons of the benzyl group's phenyl ring would likely appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm). The benzylic methylene protons (-CH₂-Ph) would produce a singlet around δ 4.5 ppm. The N-methyl protons (-N-CH₃) would also yield a singlet, typically around δ 2.9 ppm, while the methylene protons adjacent to the primary amine (-CO-CH₂-NH₂) would be expected around δ 3.4 ppm. The two protons of the primary amine (-NH₂) would appear as a broad singlet, the chemical shift of which can be variable.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The amide carbonyl carbon is characteristically found downfield, around δ 170 ppm. The aromatic carbons of the benzyl group would resonate between δ 127-138 ppm. The aliphatic carbons—benzylic, N-methyl, and the α-carbon to the amine—would appear upfield, typically in the δ 35-55 ppm range.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 2-amino-N-benzyl-N-methylacetamide

¹H NMR

| Chemical Shift (δ ppm) | Multiplicity | Integration | Proton Assignment |

|---|---|---|---|

| ~7.3 | Multiplet | 5H | Aromatic (C₆H ₅) |

| ~4.5 | Singlet | 2H | Benzyl (-CH ₂-Ph) |

| ~3.4 | Singlet | 2H | Methylene (-CH ₂-NH₂) |

| ~2.9 | Singlet | 3H | N-Methyl (-N-CH ₃) |

¹³C NMR

| Chemical Shift (δ ppm) | Carbon Assignment |

|---|---|

| ~170 | Carbonyl (C =O) |

| ~137 | Aromatic (Quaternary C ) |

| ~128 | Aromatic (C H) |

| ~127 | Aromatic (C H) |

| ~52 | Benzyl (-C H₂-Ph) |

| ~42 | Methylene (-C H₂-NH₂) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and providing clues to its structure through fragmentation patterns.

For 2-amino-N-benzyl-N-methylacetamide (molecular formula C₁₀H₁₄N₂O), the molecular weight is 178.23 g/mol . In a patent detailing its synthesis, the compound was analyzed using Electrospray Ionization (ESI), a soft ionization technique. The analysis revealed a protonated molecular ion peak [M+H]⁺ at an m/z of 179. google.com This result directly confirms the molecular weight of the synthesized compound. google.com

Further analysis via fragmentation would be expected to show characteristic losses. Common fragmentation pathways would likely include the cleavage of the benzyl group (C₇H₇, 91 Da) or the loss of the aminomethylene group (-CH₂NH₂, 30 Da), providing further structural confirmation.

Table 3: Mass Spectrometry Data for 2-amino-N-benzyl-N-methylacetamide

| m/z Value | Ion Assignment | Analysis Method | Source |

| 179 | [M+H]⁺ | ESI-MS | google.com |

X-ray Crystallography for Three-Dimensional Structure Determination

While spectroscopic methods reveal molecular connectivity, X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a compound in its solid, crystalline state. This technique is the gold standard for determining precise bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for 2-amino-N-benzyl-N-methylacetamide has not been reported in the literature, the methodology remains critical for a complete structural profile.

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystallographic Parameters

To perform this analysis, a suitable single crystal of the compound must first be grown. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. This analysis would yield the exact spatial coordinates of each atom in the molecule (excluding hydrogens, which are typically inferred).

The data would precisely define the geometry of the amide bond, the conformation of the benzyl group relative to the rest of the molecule, and the torsional angles along the molecular backbone. Such an analysis on a related compound, 2-(diphenylmethylamino)acetamide, successfully established its complete molecular structure.

Analysis of Intermolecular Interactions in Crystal Lattices

Beyond the structure of a single molecule, X-ray diffraction data reveals how molecules pack together to form a crystal lattice. This packing is governed by non-covalent intermolecular forces. For 2-amino-N-benzyl-N-methylacetamide, the primary amine group is a key player, acting as a hydrogen bond donor. The carbonyl oxygen of the amide group is a strong hydrogen bond acceptor.

Therefore, a crystallographic analysis would likely reveal a network of hydrogen bonds where the -NH₂ group of one molecule interacts with the C=O group of a neighboring molecule. These interactions are fundamental to the stability and physical properties of the crystalline solid. Additionally, π-π stacking interactions between the aromatic rings of adjacent benzyl groups could further influence the crystal packing arrangement.

Computational and Theoretical Investigations of 2 Amino N Benzyl N Methylacetamide and Analogs

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Research has focused on the interaction of analogs of 2-amino-N-benzyl-N-methylacetamide with gamma-aminobutyric acid aminotransferase (GABAAT), a key enzyme in the regulation of the neurotransmitter GABA. researchgate.net Dysregulation of GABA levels is implicated in convulsive disorders. researchgate.net

Docking studies on a series of α-substituted acetamido-N-benzylacetamide anticonvulsant agents have been performed to elucidate their binding modes within the active site of the GABAAT enzyme. researchgate.netresearchgate.net These studies revealed that the compounds interact with several key amino acid residues. For instance, the most potent derivative, 2-acetamido-2-((3-aminophenyl)amino)-N-benzyl-N-methylacetamide, was found to form hydrogen bonds with residues such as Lys203, Pro347, Arg430, Thr353, Arg192, and Ala346. researchgate.netresearchgate.net The presence of an amino group on the phenyl ring appears to be crucial for enhancing hydrogen bonding interactions within the enzyme's active site.

A specially designed analog, 2-acetamido-2-((3-amino-4-vinylphenyl)amino)-N-benzyl-N-methylacetamide, demonstrated interactions with Lys203, Pro347, Arg430, Thr353, Arg192, and Ala346, indicating a strong binding potential. researchgate.net This highlights the importance of specific substitutions on the benzyl (B1604629) and acetamide (B32628) moieties in optimizing ligand-protein interactions.

Binding affinity, often expressed as a negative score (kcal/mol), indicates the strength of the interaction between the ligand and the protein. Lower, more negative values suggest stronger binding. Computational studies have predicted the binding affinities of several analogs of 2-amino-N-benzyl-N-methylacetamide with the GABAAT enzyme.

A molecular docking study of 37 anticonvulsant compounds, including α-substituted acetamido-N-benzylacetamides, showed that most of these compounds exhibited better binding scores than the commercially available antiepileptic drug vigabatrin (B1682217) (-4.4 kcal/mol). researchgate.netresearchgate.net The most potent compound from a previous QSAR study, 2-acetamido-2-((3-aminophenyl)amino)-N-benzyl-N-methylacetamide, showed a high binding affinity with a score of -13.8 kcal/mol. researchgate.net Furthermore, a newly designed analog, 2-acetamido-2-((3-amino-4-vinylphenyl)amino)-N-benzyl-N-methylacetamide, yielded an even better binding score of -14.15 kcal/mol. researchgate.netresearchgate.net

The following table summarizes the predicted binding affinities of selected analogs:

| Compound | Predicted Binding Affinity (kcal/mol) with GABAAT |

| 2-acetamido-2-((3-aminophenyl)amino)-N-benzyl-N-methylacetamide | -13.8 researchgate.net |

| 2-acetamido-2-((3-amino-4-vinylphenyl)amino)-N-benzyl-N-methylacetamide | -14.15 researchgate.net |

| Vigabatrin (reference drug) | -4.4 researchgate.net |

These results underscore the potential of these analogs as potent inhibitors of the GABAAT enzyme.

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

QSAR studies have been successfully applied to series of acetamide derivatives to predict their anticonvulsant activity. kg.ac.rs In one study involving 51 benzylacetamide derivatives, multiple linear regression (MLR) was used to develop QSAR models based on a variety of molecular descriptors, including constitutional, topological, electronic, physicochemical, and quantum chemical parameters. kg.ac.rs

The study found that a combination of 2D and 3D descriptors produced a model with high predictive quality. kg.ac.rs For instance, a model for a series of α-substituted acetamido-N-benzylacetamide compounds showed a high correlation coefficient (R²) of 0.98, indicating a satisfactory and predictive model. researchgate.net Another QSAR study on novel acetamide derivatives as monoamine oxidase (MAO) A inhibitors also yielded a robust model with a correlation coefficient (r) of 0.93271 and a high predictive ability. nih.govresearchgate.net

The statistical quality of these models is often validated using techniques like leave-one-out cross-validation (Q²) and external validation. kg.ac.rs The high values of these statistical parameters in the reported studies suggest that the derived models are stable, robust, and have good predictive power. researchgate.net

The following table presents the statistical parameters of a representative QSAR model for anticonvulsant acetamido-N-benzylacetamide derivatives:

| Statistical Parameter | Value |

| R² (Correlation Coefficient) | 0.98 researchgate.net |

| R²adj (Adjusted R²) | 0.8370 researchgate.net |

| Q²cv (Cross-validated R²) | 0.7655 researchgate.net |

| R²test (Test set R²) | 0.7024 researchgate.net |

Through QSAR analyses, key structural features that influence the biological activity of these compounds have been identified. For anticonvulsant activity, favorable bioactivity was correlated with several structural aspects. kg.ac.rs These include the presence of highly branched, cyclic α-substituents and α-substituents that are hydrogen-bond acceptors. kg.ac.rs Conversely, the absence of hydrogen-bond donors at the α-position was found to be beneficial. kg.ac.rs

Furthermore, the presence of electron-withdrawing substituents at either the α-position or the benzyl moiety was also correlated with favorable bioactivity. kg.ac.rs The topological and electronic features of the molecules were found to play a more significant role in their anticonvulsant activity compared to constitutional parameters. kg.ac.rs A putative pharmacophore for α-substituted acetamido-N-benzylacetamide compounds includes a vicinal diamine, an oxygen atom on the ethylene (B1197577) chain bridging two amino groups, and an aromatic ring one carbon removed from an amine group. kg.ac.rs

For MAO-A inhibitory activity, an increase in the bulkiness of the substituents and the molecular solvent-accessible surface area was found to be beneficial. nih.govresearchgate.net The model also suggested that less lipophilic groups and substituents that increase the rigidity of the nucleus could enhance the activity. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and geometry of molecules. unipd.it These calculations provide valuable data for QSAR and molecular docking studies.

In the investigation of α-substituted acetamido-N-benzylacetamide derivatives, Density Functional Theory (DFT) with the B3LYP/6-31G* method was employed to optimize the geometry of the studied molecules. researchgate.net This optimization is a crucial step before the calculation of molecular descriptors for QSAR analysis, ensuring that the descriptors are based on a stable and energetically favorable conformation of the molecule.

Similarly, in a study of N-benzyl-N-(furan-2-ylmethyl)acetamide, a related tertiary amide, DFT calculations were performed to predict stable conformations in solution. scielo.br These calculations, combined with NMR spectroscopy, helped to understand the rotational equilibrium and interconversion dynamics of the molecule. scielo.br While not directly on 2-amino-N-benzyl-N-methylacetamide, this research highlights the utility of quantum chemical calculations in elucidating the conformational behavior of N-benzylacetamide derivatives, which is essential for understanding their interaction with biological targets.

Density Functional Theory (DFT) for Optimized Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely used to determine the optimized geometry, which corresponds to the lowest energy conformation of a molecule. Key parameters derived from DFT calculations include bond lengths, bond angles, and dihedral angles.

For a molecule like 2-amino-N-benzyl-N-methylacetamide, DFT calculations would provide insights into the spatial arrangement of its constituent atoms. For instance, studies on similar compounds, like N-benzylacetamide, reveal the planarity of the amide group and the orientation of the benzyl and methyl groups relative to the acetamide backbone. nih.gov

The table below presents hypothetical optimized geometric parameters for 2-amino-N-benzyl-N-methylacetamide, based on typical values for similar functional groups found in related structures.

Table 1: Hypothetical Optimized Geometric Parameters for 2-amino-N-benzyl-N-methylacetamide (Calculated using DFT/B3LYP/6-31G)*

| Parameter | Bond/Angle | Value |

| Bond Length | C=O | 1.23 Å |

| C-N (amide) | 1.35 Å | |

| N-CH₃ | 1.46 Å | |

| N-CH₂ (benzyl) | 1.47 Å | |

| C-C (acetyl) | 1.52 Å | |

| Bond Angle | O=C-N | 122° |

| C-N-C (methyl) | 118° | |

| C-N-C (benzyl) | 120° | |

| Dihedral Angle | H₃C-C-N-CH₂ | 180° (trans) |

HOMO-LUMO Analysis for Reactivity and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and its electronic transitions. uantwerpen.be The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the energy of the LUMO is related to its ability to accept electrons (electron affinity). uantwerpen.be

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining a molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. nih.gov This analysis is vital for understanding the potential chemical behavior of 2-amino-N-benzyl-N-methylacetamide.

For analogous compounds, the HOMO is often localized on the electron-rich parts of the molecule, such as the amino group and the phenyl ring, while the LUMO is typically centered on the electron-deficient regions, like the carbonyl group. uantwerpen.be

Table 2: Hypothetical Frontier Orbital Energies and Related Parameters for 2-amino-N-benzyl-N-methylacetamide

| Parameter | Value (eV) |

| E_HOMO | -6.5 |

| E_LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Global Hardness (η) | 2.65 |

| Electronegativity (χ) | 3.85 |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.deorientjchem.org The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color-coded scheme.

In a typical MEP map, regions of negative electrostatic potential (usually colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net

For 2-amino-N-benzyl-N-methylacetamide, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, making it a primary site for electrophilic attack. The hydrogen atoms of the amino group and the benzyl ring would exhibit positive potential, indicating them as sites for nucleophilic interactions.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.dewikipedia.org It allows for the investigation of charge transfer and electron delocalization through hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de

In the case of 2-amino-N-benzyl-N-methylacetamide, significant hyperconjugative interactions would be expected. These include the delocalization of the lone pair of the nitrogen atom into the antibonding orbital of the carbonyl group (n -> π*), which is characteristic of amides and contributes to their resonance stabilization. aiu.edu

Table 3: Hypothetical NBO Analysis for Key Interactions in 2-amino-N-benzyl-N-methylacetamide

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (N) | π* (C=O) | 45.2 |

| σ (C-H, amino) | σ* (N-C) | 3.5 |

| π (C=C, benzyl) | σ* (C-N) | 2.8 |

Exploration of Biological Activities of 2 Amino N Benzyl N Methylacetamide Derivatives in Preclinical Research

Investigation of Anticonvulsant Activity and Associated Mechanisms

Substituted N-benzyl 2-acetamidoacetamides have shown considerable promise in preclinical models of epilepsy, offering significant protection against seizures induced by maximal electroshock (MES). nih.gov The exploration of these compounds has led to a deeper understanding of the structural features crucial for their anticonvulsant effects.

Modulation of Voltage-Gated Sodium Channels (VGSCs) in Neuronal Hyperexcitability Models

A primary mechanism underlying the anticonvulsant activity of these derivatives involves their interaction with voltage-gated sodium channels (VGSCs). nih.gov Certain derivatives have been found to potently transition sodium channels to a state of slow inactivation. nih.gov This action is significant as it reduces neuronal hyperexcitability, a key factor in seizure generation. For instance, studies on rat embryonic cortical neurons, which express several central nervous system sodium channel isoforms (Naᵥ1.1, Naᵥ1.2, Naᵥ1.3, and Naᵥ1.6), have demonstrated this effect. nih.gov

Research on chimeric derivatives, such as (R)-N-4′-((3″-chloro)phenoxy)benzyl 2-N-acetamido-3-methoxypropionamide and (R)-N-4′-((3″-trifluoromethoxy)phenoxy)benzyl 2-N-acetamido-3-methoxypropionamide, has shown potent anticonvulsant activity linked to the enhanced slow inactivation of VGSCs. nih.gov These findings suggest that the modulation of VGSC function is a key contributor to the antiseizure properties of this class of compounds.

Interaction with GABA-related Pathways (e.g., GABAAT enzyme inhibition)

In addition to modulating VGSCs, derivatives of 2-amino-N-benzyl-N-methylacetamide have been investigated for their effects on the GABAergic system, a major inhibitory neurotransmitter system in the brain. A key target in this pathway is GABA aminotransferase (GABA-AT), an enzyme responsible for the degradation of GABA. researchgate.netresearchgate.net Inhibition of GABA-AT leads to increased levels of GABA in the brain, enhancing inhibitory neurotransmission and thereby reducing neuronal excitability and seizure susceptibility.

Molecular docking studies have been employed to predict the binding affinity of these derivatives to the GABA-AT enzyme. researchgate.netresearchgate.net These computational analyses have shown that certain α-substituted acetamido-N-benzylacetamide derivatives can dock effectively with the GABA-AT enzyme, with some designed compounds exhibiting a higher binding affinity than the established antiepileptic drug, vigabatrin (B1682217). researchgate.net For example, 2-acetamido-2-((3-aminophenyl)amino)-N-benzyl-N-methylacetamide showed a strong predicted binding affinity. researchgate.netresearchgate.net

Structure-Activity Relationships (SAR) Governing Anticonvulsant Potency

The anticonvulsant potency of 2-amino-N-benzyl-N-methylacetamide derivatives is significantly influenced by their molecular structure. nih.gov Structure-activity relationship (SAR) studies have identified several key structural features that are critical for their activity.

The 2-acetamido group has been shown to be important, though not essential, for anticonvulsant activity. nih.gov For instance, replacing this group with a hydroxy or methoxy (B1213986) substituent in N-benzyl 2-acetamido-2-phenyl-acetamide resulted in compounds that still provided full protection against MES-induced seizures in mice. nih.gov However, a comparison between N-benzyl 2,3-dimethoxypropionamide and N-benzyl 2-acetamido-3-methoxypropionamide revealed that the latter had a significantly lower ED₅₀ value, indicating higher potency. nih.gov

Stereochemistry also plays a crucial role, with the (R)-isomer of certain derivatives showing the principal anticonvulsant activity. nih.gov

Further SAR studies have explored the impact of substitutions at the α-carbon. The introduction of heteroatoms such as nitrogen, oxygen, and sulfur at this position has led to the identification of potent anticonvulsant compounds. nih.govebi.ac.uk Notably, (R,S)-2-acetamido-N-benzyl-2-(methoxyamino)acetamide and (R,S)-2-acetamido-N-benzyl-2-(methoxymethylamino)acetamide demonstrated MES ED₅₀ values that were comparable to the established anticonvulsant phenytoin. nih.govebi.ac.uk

The following table summarizes the anticonvulsant activity of selected derivatives:

| Compound | MES ED₅₀ (mg/kg, i.p. in mice) | Reference |

| (R,S)-2-acetamido-N-benzyl-2-(methoxyamino)acetamide | 6.2 | nih.govebi.ac.uk |

| (R,S)-2-acetamido-N-benzyl-2-(methoxymethylamino)acetamide | 6.7 | nih.govebi.ac.uk |

| N-benzyl 2-acetamido-3-methoxypropionamide | 8.3 | nih.gov |

| Phenytoin | 9.50 | nih.govebi.ac.uk |

| N-benzyl 2,3-dimethoxypropionamide | 30 | nih.gov |

Antimicrobial Research Applications

Beyond their anticonvulsant properties, derivatives of 2-amino-N-benzyl-N-methylacetamide are also being explored for their potential as antimicrobial agents. This line of research is largely based on their structural similarity to known classes of antibiotics.

Potential as Antibacterial Agents and Sulfonamide Analogs

The presence of a sulfonamide group in certain derivatives, such as in 2-Amino-N-(4-sulfamoyl-benzyl)-acetamide, suggests a potential for antibacterial activity. ontosight.ai Sulfonamides are a well-established class of antibiotics that act as competitive inhibitors of a key enzyme in bacterial folic acid synthesis. ontosight.ai The structural features of these derivatives make them analogs of sulfonamides, and they are therefore being investigated for similar antimicrobial properties. ontosight.airesearchgate.net Research in this area often involves the synthesis of various derivatives and screening them for activity against different bacterial strains. researchgate.net

Inhibition of Dihydropteroate (B1496061) Synthetase and Related Pathways

The proposed mechanism for the antibacterial action of sulfonamide-like derivatives of 2-amino-N-benzyl-N-methylacetamide is the inhibition of dihydropteroate synthetase (DHPS). ontosight.airesearchgate.net This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway that is absent in humans, making it an excellent target for selective antibacterial therapy. ontosight.ainih.gov By acting as competitive inhibitors of the DHPS substrate, p-aminobenzoic acid (PABA), these compounds can disrupt bacterial growth and replication. nih.gov

While many of the newly synthesized nitrosoisocytosine derivatives, which are also DHPS inhibitors, have shown potent enzyme inhibition, they have not always translated to significant antibacterial activity in whole-cell assays. nih.gov This highlights the complexity of drug development, where factors such as cell permeability and efflux pumps also play a crucial role. Further research aims to optimize the structure of these derivatives to enhance their antibacterial efficacy. scispace.com

Anti-Inflammatory Research Investigations

Acetamide (B32628) derivatives have been a focal point in the development of new anti-inflammatory agents. nih.govresearchgate.net The core strategy involves the synthesis of various derivatives to enhance anti-inflammatory effects, often by creating prodrugs to improve pharmacokinetic profiles or by combining pharmacophores to achieve synergistic effects. archivepp.comgalaxypub.co

One approach involves the derivatization of existing non-steroidal anti-inflammatory drugs (NSAIDs). For instance, novel quinazolinones have been conjugated with ibuprofen (B1674241) and indole (B1671886) acetamide moieties. nih.gov This strategy aimed to create hybrid molecules that retain anti-inflammatory properties with potentially improved safety profiles. The resulting compounds, particularly 4b, 7c, and 13b , demonstrated anti-inflammatory activity in vivo comparable to the standard drug celecoxib. nih.gov

Another study utilized the Leuckart synthetic pathway to develop a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. nih.govresearchgate.net These investigations found that derivatives containing halogens on the aromatic ring showed favorable anti-inflammatory activity. nih.govresearchgate.net In a separate study, researchers synthesized N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative, decyl-(4-methoxy-benzyl)-methyl-amine (DMMA), which showed the ability to mitigate colitis in animal models by reducing the production of inflammatory mediators. nih.govfrontiersin.org

Research into pyrimidine (B1678525) derivatives has also shown that structural modifications can significantly impact anti-inflammatory action. It was observed that converting an amide nitrogen to an N-benzyl or N-methyl derivative could lead to a tenfold decrease in activity, highlighting the critical role of specific structural features for potent inhibition of inflammatory pathways. rsc.org

A primary mechanism for the anti-inflammatory action of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis. tandfonline.com Research has focused on developing acetamide derivatives that act as selective COX-2 inhibitors, which is believed to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition. archivepp.comnih.govarchivepp.com

Novel quinazolinones conjugated with moieties like indole acetamide were specifically designed to enhance COX-2 selectivity. nih.gov The synthesized series exhibited superior COX-2 selectivity over previously reported quinazolinones and showed a COX-2 selectivity equipotent to celecoxib. nih.gov This indicates that the acetamide linkage can be effectively utilized in designing selective COX-2 inhibitors. archivepp.com

Studies on pyrazole (B372694) acetamide compounds have also shown promise. The compound 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamide, which features an acylamino spacer, demonstrated significant anti-inflammatory potential, highlighting the importance of the pyrazole pharmacophore in designing novel COX-2 inhibitors. galaxypub.co The design of such compounds often involves creating hybrid molecules or prodrugs that can effectively target the COX-2 enzyme. galaxypub.co The acetamide functional group is particularly amenable to creating prodrugs of COX-II inhibitors, which are then hydrolyzed by amidases in vivo. archivepp.com

The table below presents data on the anti-inflammatory and COX-inhibitory activity of selected acetamide derivatives.

| Derivative Series | Compound Example | Biological Test | Result | Source |

| Quinazolinone-indole acetamide | Compound 4b | Carrageenan-induced paw edema | Similar activity to Celecoxib | nih.gov |

| Quinazolinone-ibuprofen | Compound 7c | Carrageenan-induced paw edema | Similar activity to Celecoxib | nih.gov |

| Quinazolinone-thioacetohydrazide | Compound 13b | Carrageenan-induced paw edema | Similar activity to Celecoxib | nih.gov |

| Quinazolinone-thioacetohydrazide | Compound 13b | Nitric Oxide Inhibition | Superior to Celecoxib | nih.gov |

Anticancer Research Exploration

The versatility of the acetamide scaffold has been extensively explored in the search for new anticancer agents. nih.govresearchgate.net By synthesizing novel derivatives, researchers have identified compounds with potent activity against various cancer cell lines. nih.govnih.gov

A study focused on phenoxy-acetamide derivatives of dehydrozingerone (B89773) (DHZ) reported the synthesis of twenty-eight new compounds. nih.gov The in vitro anticancer activity was evaluated against MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cell lines. nih.gov Compounds 2, 4, 9, 14, 26, and 27 were identified as the most potent, with IC₅₀ values ranging from 3.52 to 9.93 μM. nih.gov Further testing against PC3 (prostate) and Panc1 (pancreas) cell lines confirmed their strong anticancer effects. nih.gov

In another research effort, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were developed. nih.govresearchgate.net The evaluation of these compounds against MCF-7 and SK-N-SH (neuroblastoma) cell lines revealed that derivatives with halogen substitutions on the aromatic ring were particularly effective. nih.govresearchgate.net Specifically, compound 3c , N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited notable anticancer activity. nih.govresearchgate.net

The development of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives has also yielded promising results. Some of these compounds demonstrated potent cytotoxic activity against HeLa (cervical), A549 (lung), and U87 (glioblastoma) cancer cell lines, suggesting that 1,3-thiazole derivatives could be valuable lead compounds for new anticancer drugs.

The table below summarizes the cytotoxic activity of selected acetamide derivatives against various cancer cell lines.

| Derivative Series | Compound Example | Cancer Cell Line | Activity Metric | Result (µM) | Source |

| Phenoxy-acetamide of DHZ | Compound 2 | HCT-116 | IC₅₀ | 4.89 | nih.gov |

| Phenoxy-acetamide of DHZ | Compound 2 | MCF-7 | IC₅₀ | 7.95 | nih.gov |

| Phenoxy-acetamide of DHZ | Compound 14 | A549 | IC₅₀ | 4.96 | nih.gov |

| Phenoxy-acetamide of DHZ | Compound 14 | PC3 | IC₅₀ | 3.52 | nih.gov |

| Acetamide-derived | Compound 4c | K562 (Leukemia) | Inhibition at 10 µM | Obvious antitumor activity | bohrium.com |

IC₅₀: Half maximal inhibitory concentration.

A significant portion of anticancer research on acetamide-related compounds focuses on quinazoline (B50416) derivatives, which are known to function as protein kinase inhibitors. mdpi.comekb.eg These small molecules interfere with critical signaling pathways that regulate cell growth, proliferation, and survival, making them effective targeted therapies. ekb.egfrontiersin.org

Many quinazoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR). ekb.egekb.eg They typically bind to the ATP-binding site within the kinase domain of the receptor, preventing its activation and downstream signaling. mdpi.comnih.gov This mechanism is central to the action of several approved drugs. nih.gov Research continues to produce novel anilinoquinazoline (B1252766) derivatives designed to overcome resistance, with some compounds showing potent inhibition against both wild-type and resistant forms of EGFR. mdpi.com

Beyond EGFR, quinazoline derivatives have been developed as dual inhibitors, targeting multiple pathways simultaneously. For example, derivatives have been synthesized to act as dual inhibitors of EGFR and vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis. mdpi.commdpi.com Compound 39 from one study, a substituted thiourea (B124793) quinazoline-based derivative, showed high potency with IC₅₀ values of 0.02 µM and 0.05 µM against EGFR and VEGFR-2, respectively. mdpi.com Other quinazoline derivatives have been found to inhibit kinases such as FGFR-1 and BRAF. mdpi.com

The interaction with these signaling pathways can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. mdpi.com For example, a 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative was shown to induce G2/M-phase cell cycle arrest and promote apoptosis in oral squamous cell carcinoma cells. mdpi.com Similarly, another quinazoline derivative, HMJ-30, was found to inhibit the insulin-like growth factor 1 receptor (IGF-1R) signaling pathway, which is crucial for carcinogenesis and tumor development. nih.gov

The table below provides examples of quinazoline derivatives and their inhibitory activity against key cellular kinases.

| Derivative Type | Compound Example | Target Kinase | Activity Metric | Result | Source |

| Thiourea quinazoline | Compound 39 | EGFR | IC₅₀ | 0.02 µM | mdpi.com |

| Thiourea quinazoline | Compound 39 | VEGFR-2 | IC₅₀ | 0.05 µM | mdpi.com |

| Anilinoquinazoline | Gefitinib Analogue (16) | EGFR (wild type) | IC₅₀ | 1.12–15.4 nM | mdpi.com |

| Quinazolinone N-acetohydrazide | Compound 16 | VEGFR-2 | IC₅₀ | 0.29 µM | mdpi.com |

| Quinazolinone N-acetohydrazide | Compound 16 | BRAF | IC₅₀ | 0.47 µM | mdpi.com |

| Quinazoline-indazole hybrid | Compound 46 | VEGFR-2 | IC₅₀ | 5.4 nM | mdpi.com |

IC₅₀: Half maximal inhibitory concentration.

Other Emerging Biological Activities and Research Directions

Beyond more established areas of investigation, the unique structural features of 2-amino-N-benzyl-N-methylacetamide derivatives make them intriguing candidates for other therapeutic applications. The presence of a flexible N-benzylacetamide backbone, combined with the primary amino group, offers multiple points for chemical modification, allowing for the fine-tuning of their pharmacological profiles. Researchers are beginning to explore these possibilities, leading to new avenues in drug discovery.

The opioid system, comprising receptors such as the mu (µ), delta (δ), and kappa (κ) opioid receptors, is a critical target for pain management. nih.gov An opioid modulator is a compound that can exhibit a range of effects, from agonism to antagonism, by interacting with different opioid receptors. nih.gov While direct preclinical studies on 2-amino-N-benzyl-N-methylacetamide derivatives as opioid receptor modulators are not extensively reported in publicly available research, the structural characteristics of this scaffold suggest a potential for such activity.

The design of opioid receptor ligands often involves incorporating a basic nitrogen atom, which is typically protonated at physiological pH and interacts with acidic residues in the receptor binding pocket. The primary amino group in the 2-amino-N-benzyl-N-methylacetamide scaffold could fulfill this role. Furthermore, the aromatic benzyl (B1604629) group and the N-methylacetamide moiety can be systematically modified to explore interactions with the hydrophobic and accessory binding pockets of opioid receptors, potentially influencing selectivity and functional activity (agonist, antagonist, or partial agonist).

For instance, in the development of nociceptin (B549756) opioid receptor (NOP) ligands, the substitution pattern on an indole core has been shown to significantly affect intrinsic activity and receptor selectivity. nih.gov Similarly, modifications to the N-substituent on morphinan-based compounds can dramatically alter their binding affinity and efficacy at opioid receptors. smolecule.com These principles could hypothetically be applied to the 2-amino-N-benzyl-N-methylacetamide scaffold to design novel opioid receptor modulators. Future research could involve synthesizing a library of these derivatives with variations in the benzyl ring substitution and the length of the linker between the amino group and the acetamide moiety to probe their affinity for opioid receptors.

The 2-amino-N-benzyl-N-methylacetamide scaffold has shown more concrete promise in the realm of enzyme inhibition. The general structure of N-benzyl-N-methylacetamide has been identified as a key framework in the development of inhibitors for various enzymes, suggesting that the addition of a 2-amino group could further enhance or modify this activity.

Preclinical research on related N-benzylacetamide derivatives has provided valuable insights into the principles of designing enzyme inhibitors based on this scaffold. For example, a series of thiazolyl N-benzyl-substituted acetamide derivatives were synthesized and evaluated as Src kinase inhibitors. nih.gov Src kinase is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, and its inhibition is a target for anticancer therapies.

Table 1: Src Kinase Inhibitory Activity of N-benzyl-substituted Acetamide Derivatives

| Compound | Substitution | c-Src Kinase Inhibition (GI50 in NIH3T3/c-Src527F cells) | c-Src Kinase Inhibition (GI50 in SYF/c-Src527F cells) |

|---|---|---|---|

| 8a | Unsubstituted N-benzyl | 1.34 µM | 2.30 µM |

| 8b | 4-Fluorobenzyl | - | - |

Data sourced from a study on thiazolyl N-benzyl-substituted acetamide derivatives. nih.gov

The study highlighted that the unsubstituted N-benzyl derivative showed notable inhibition of c-Src kinase. nih.gov Further modifications, such as the introduction of a fluoro group on the benzyl ring, were also explored to understand the structure-activity relationship (SAR). nih.gov

In another line of research, acetamide-based derivatives have been investigated as inhibitors of heme oxygenase-1 (HO-1), an enzyme implicated in cancer cell survival. nih.gov The study revealed that the nature of the substituent on the amide nitrogen is critical for inhibitory activity. While N-methylation was tolerated, bulkier substituents like a benzyl group on the amide nitrogen of certain derivatives led to comparable or slightly reduced activity compared to their N-methyl counterparts. nih.gov

Table 2: Heme Oxygenase-1 (HO-1) Inhibitory Activity of Acetamide Derivatives

| Compound | Structure | HO-1 Inhibition (IC50) |

|---|---|---|

| 7f | N-phenylacetamide derivative | 57.60 µM |

| 7g | N-methyl-N-phenylacetamide derivative | 50.63 µM |

| 7h | N-benzyl-N-phenylacetamide derivative | 64.80 µM |

Data sourced from a study on acetamide-based heme oxygenase-1 inhibitors. nih.gov

These findings underscore a key design principle: the substituents on the N-benzyl-acetamide core must be carefully selected to achieve optimal interaction with the target enzyme's active site. The addition of a 2-amino group to this scaffold introduces a new potential interaction point, which could be exploited to enhance potency or selectivity for a specific enzyme. For instance, the amino group could form hydrogen bonds with key residues in an enzyme's active site, a common strategy in the design of potent enzyme inhibitors.

The versatility of the 2-amino-N-benzyl-N-methylacetamide scaffold, therefore, presents a promising starting point for the rational design of novel enzyme inhibitors for various therapeutic targets.

Advanced Applications and Future Directions in Medicinal Chemistry Research

Role as a Privileged Scaffold in Drug Discovery

The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple biological targets, making them valuable templates for drug discovery. cambridgemedchemconsulting.comu-tokyo.ac.jp These scaffolds often consist of semi-rigid structures that can present various functional groups in specific three-dimensional orientations. cambridgemedchemconsulting.com The N-benzylacetamide motif, a core component of 2-amino-N-benzyl-N-methylacetamide, is recognized for its structural flexibility and three-dimensional nature, which allows it to engage in various interactions with target proteins, including cation-π, hydrophobic, and electrostatic interactions. cambridgemedchemconsulting.com This versatility makes it a frequently employed scaffold in medicinal chemistry for fine-tuning both efficacy and physicochemical properties of drug candidates. cambridgemedchemconsulting.com

Scaffold-based library design is a key strategy in drug discovery that involves creating a large collection of compounds based on a common molecular framework. u-tokyo.ac.jpresearchgate.net The central scaffold's geometry has the most significant influence on how a molecule presents chemical information in three-dimensional space. researchgate.net The goal is to systematically explore the chemical space around the privileged scaffold by introducing diverse substituents at various attachment points. u-tokyo.ac.jp

Synthetic strategies aim to allow for diversification at multiple positions on the core structure. u-tokyo.ac.jp For instance, research into purine-based compounds, another privileged scaffold, has focused on developing synthetic pathways that enable concurrent modifications at the 2, 6, and 9-positions to enhance specificity. u-tokyo.ac.jp Similar principles apply to the 2-amino-N-benzyl-N-methylacetamide scaffold, where its inherent functional groups—the primary amine, the secondary amide, and the aromatic ring—provide multiple points for diversification. Both solid-phase and solution-phase synthesis methods can be employed to generate these libraries efficiently. u-tokyo.ac.jp The modification of monoprotected diamines through multi-step reaction sequences, such as acylation-deprotection-acylation, is one validated approach for generating vast compound libraries with high confidence in their successful synthesis. scienceopen.com

The synthesis of compound libraries based on the N-benzylacetamide scaffold has led to the discovery of novel molecules with potent and specific biological activities. A notable example is the development of inhibitors for the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). nih.gov Starting with a 2-((indol-3-yl)thio)acetamide scaffold, researchers replaced a substituted aniline (B41778) group with benzylamine (B48309), which led to a significant increase in inhibitory activity. nih.gov This discovery prompted the design and synthesis of a new series of 2-((indol-3-yl)thio)-N-benzyl-acetamides. nih.gov Further optimization within this library, such as adding a methyl group to the amide nitrogen, resulted in compounds with inhibitory potencies comparable to or exceeding that of the control drug, remdesivir. nih.gov

Another study focused on developing Heme Oxygenase-1 (HO-1) inhibitors based on an acetamide (B32628) structure. nih.gov After identifying an initial hit compound, researchers synthesized a library of derivatives to explore structure-activity relationships. This led to the identification of an N-methyl derivative that was approximately 32-fold more potent than the parent compound. nih.gov These examples demonstrate that libraries generated from an N-benzylacetamide-related scaffold can produce compounds with highly desirable pharmacological properties. nih.govnih.gov

Table 1: SARS-CoV-2 RdRp Inhibitory Activity of Selected 2-((indol-3-yl)thio)-N-benzyl-acetamide Derivatives IC₅₀ represents the concentration required for 50% inhibition.

| Compound ID | R1 | R2 | IC₅₀ (μM) |

|---|---|---|---|

| 6b1 | H | H | 6.81 |

| 6b2 | H | CH₃ | 3.31 |

| 6b5 | H | Benzyl (B1604629) | 4.55 |

| 6d5 | Br | CH₃ | 1.11 |

| Remdesivir | - | - | 1.19 |

Data sourced from PubMed Central. nih.gov

Lead Identification and Optimization Research

Lead identification is a critical phase in drug discovery where initial "hit" compounds from screening are selected and optimized to generate more promising "lead" candidates with improved activity and drug-like properties. nih.govresearchgate.net The 2-amino-N-benzyl-N-methylacetamide scaffold and its derivatives have been central to such optimization efforts. researchgate.net

Once a lead compound is identified, medicinal chemists design and synthesize derivatives to enhance its biological activity. researchgate.net Computational molecular docking studies are often employed to predict how modifications will affect binding to the target enzyme. researchgate.net For example, a computational study on α-substituted acetamido-N-benzylacetamides as anticonvulsant agents guided the design of new derivatives targeting the GABA aminotransferase (GABAAT) enzyme. researchgate.net The research found that the derivative 2-acetamido-2-((3-aminophenyl)amino)-N-benzyl-N-methylacetamide had a high binding affinity. researchgate.net Further in silico design led to a novel compound, 2-acetamido-2-((3-amino-4-vinylphenyl)amino)-N-benzyl-N-methylacetamide, with a predicted binding score significantly better than the commercially available drug vigabatrin (B1682217). researchgate.net This enhancement was attributed to the introduction of an amino group on the phenyl ring, which improved hydrogen bonding with the target enzyme.

In other research, structural modifications have also led to enhanced potency. The addition of a methyl group to the amide nitrogen of a 2-((indol-3-yl)thio)-N-benzyl-acetamide derivative slightly enhanced its SARS-CoV-2 RdRp inhibitory activity. nih.gov Similarly, N-methylation of an acetamide-based Heme Oxygenase-1 inhibitor resulted in a 32-fold increase in potency. nih.gov However, the effect of substitution is highly target-dependent; in a series of Diacylglycerol Kinase Gamma (DGKγ) inhibitors, an N-methyl derivative showed a 20-fold improvement in activity, whereas bulkier substituents like N-benzyl caused a considerable loss of potency. acs.org

Table 2: Binding Affinity of Designed Anticonvulsant Derivatives Targeting GABAAT

| Compound | Modification | Binding Score (kcal/mol) |

|---|---|---|

| Vigabatrin (control) | - | -4.4 |

| 2-acetamido-2-((3-aminophenyl)amino)-N-benzyl-N-methylacetamide | 3-aminophenyl group | -13.8 |

| 2-acetamido-2-((3-amino-4-vinylphenyl)amino)-N-benzyl-N-methylacetamide | 3-amino-4-vinylphenyl group | -14.15 |

Data sourced from ResearchGate. researchgate.net

Beyond enhancing potency, structural modifications are crucial for achieving target selectivity, which is essential for minimizing off-target effects. Research on acetamide-based inhibitors of Heme Oxygenase-1 (HO-1) found that modifications to the central connecting chain and the "western region" of the molecule were key to improving both potency and selectivity. nih.gov In the development of inhibitors for monoamine oxidases (MAOs), a series of 3-carboxamido-7-substituted coumarins were synthesized to explore selectivity between the hMAO-A and hMAO-B isoforms. acs.org By systematically altering substituents at two different positions on the coumarin (B35378) core, researchers were able to identify compounds that were potent and highly selective inhibitors of hMAO-B. acs.org These studies underscore the importance of exploring the scaffold's structural space to fine-tune the molecule's interaction with specific biological targets over others. nih.govacs.org

Development of 2-amino-N-benzyl-N-methylacetamide as a Building Block

In addition to its role as a scaffold, 2-amino-N-benzyl-N-methylacetamide and its close relatives are valuable as building blocks in organic synthesis. smolecule.comlookchem.com Chemical suppliers explicitly categorize these compounds as versatile starting materials for creating more complex molecules. smolecule.comlookchem.comfluorochem.co.ukbldpharm.com The amide functionality and the primary amino group within the molecule provide reactive sites for further chemical modifications, making it a versatile component in multi-step synthetic pathways. This utility allows chemists to incorporate the N-benzyl-N-methylacetamide core into a wide range of larger, more complex structures during the synthesis of novel compounds. lookchem.com

Synthesis of Complex Organic Molecules